1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. This specific compound is characterized by the presence of a morpholine group and a phenyl group attached to a tetrazole ring, along with a thione functional group. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, particularly as potential pharmaceuticals and agrochemicals.
1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione is classified under the category of tetrazoles, specifically as a thione derivative due to the presence of the sulfur atom in the thione functional group. It is also categorized as an organic compound with potential pharmaceutical applications.
The synthesis of 1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione typically involves the reaction of morpholine with suitable precursors that contain the tetrazole moiety. One common method includes:
Technical details regarding specific reagents, solvents, temperatures, and reaction times may vary based on the exact synthetic route chosen .
The molecular formula of 1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione is C11H14N4OS. The structure consists of:
The compound's molecular weight is approximately 246.32 g/mol. Its structural representation can be derived from its SMILES notation: C1CN(CCOCC1)C(=S)N=N=C2C=NN=N2C=C(C=C2)C=C1
, which reflects its connectivity and functional groups .
1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione can undergo several chemical reactions typical for thiones and heterocycles, including:
Technical details about reaction conditions like temperature, solvent choice, and catalysts will depend on specific experimental setups .
The mechanism of action for 1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione involves its interaction with biological targets, potentially influencing various biochemical pathways. Its thione functionality may contribute to its reactivity and interaction with nucleophiles or electrophiles in biological systems.
Data on specific mechanisms would require empirical studies focusing on its biological activity, receptor interactions, or enzyme inhibition profiles .
1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione typically appears as a solid at room temperature. Its melting point and solubility characteristics would need to be determined experimentally but are generally influenced by the presence of polar functional groups.
The compound exhibits properties characteristic of both morpholine derivatives and tetrazoles:
Relevant data such as spectral analysis (NMR, IR) would provide insights into its functional groups and molecular environment .
1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione has potential applications in various fields:
Further research would be necessary to fully elucidate its applications and efficacy in these areas .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2